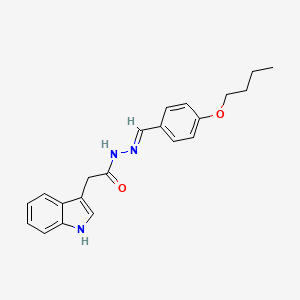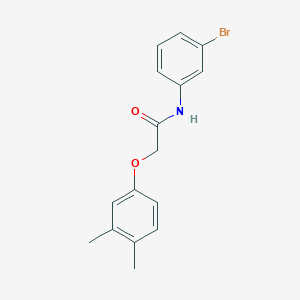
N'-(4-butoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-butoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide belongs to a class of compounds known for their diverse chemical and physical properties, making them subjects of interest in materials science and pharmaceutical research. Their structural complexity allows for a range of interactions and reactivities, offering a wide spectrum of potential applications.
Synthesis Analysis
The synthesis of related hydrazone compounds involves the condensation of appropriate aldehydes with acetohydrazides. For example, the synthesis of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was achieved through the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, confirmed via elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction (Li Wei-hua et al., 2006).
Molecular Structure Analysis
X-ray diffraction is a pivotal technique for elucidating the molecular structure of hydrazide compounds. It reveals details about the crystal system, space group, and intermolecular interactions. For instance, the crystal structure of two N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides highlighted the presence of N—H⋯O hydrogen bonds, contributing to the stabilization of the compounds (T. V. Quoc et al., 2019).
Chemical Reactions and Properties
Hydrazone compounds participate in various chemical reactions, influenced by their functional groups. Their reactivity can be tailored by substituents on the benzylidene and acetohydrazide moieties, allowing for the synthesis of derivatives with desired chemical properties.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for determining the compound's applicability in different domains. These properties are significantly influenced by the compound's molecular structure and the nature of its intermolecular interactions.
Chemical Properties Analysis
The chemical properties of hydrazide derivatives are characterized by their reactivity towards various chemical agents. This reactivity is a function of the electronic and steric effects imparted by the substituents on the aromatic rings and the hydrazide group. Studies such as quantum chemical characterization of similar compounds provide insights into their vibrational properties and potential as nonlinear optical (NLO) materials (Ö. Tamer et al., 2014).
科学的研究の応用
Analytical Methods in Antioxidant Activity
The study by Munteanu and Apetrei (2021) reviews critical analytical tests used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These tests are essential in various fields, including food engineering, medicine, and pharmacy, to assess the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
N-acetylcysteine in Psychiatry
Dean, Giorlando, and Berk (2011) discuss the emerging use of N-acetylcysteine (NAC) in treating psychiatric disorders. The review outlines NAC's potential benefits beyond being a precursor to the antioxidant glutathione, including modulating glutamatergic, neurotropic, and inflammatory pathways (Dean et al., 2011).
Parabens in Aquatic Environments
Haman, Dauchy, Rosin, and Munoz (2015) review the knowledge acquired over the last decade regarding the occurrence, fate, and behavior of parabens in aquatic environments. Despite treatments that eliminate them well from wastewater, parabens are ubiquitous in surface water and sediments, reflecting their continuous introduction into the environment (Haman et al., 2015).
Enhancing Fermentative Production of Acetoin
Xiao and Lu (2014) review the importance of acetoin, a volatile compound used in various applications, and strategies for enhancing its biosynthesis from renewable biomass. The review also discusses the biosynthesis pathway, molecular regulation mechanisms, and future prospects for microbial acetoin production (Xiao & Lu, 2014).
Treatment of Organic Pollutants with Redox Mediators
Husain and Husain (2007) discuss the use of enzymes in the presence of redox mediators for the degradation or transformation of recalcitrant organic pollutants in wastewater. This enzymatic approach is highlighted for its potential in remediating a wide spectrum of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
特性
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-3-12-26-18-10-8-16(9-11-18)14-23-24-21(25)13-17-15-22-20-7-5-4-6-19(17)20/h4-11,14-15,22H,2-3,12-13H2,1H3,(H,24,25)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLCKQEBGNVGH-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)


![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)
![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)
![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)